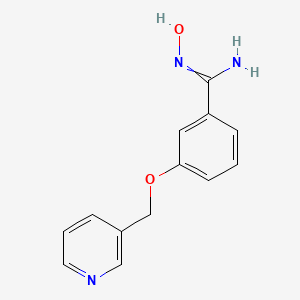

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

Description

N'-Hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide (CAS 1221726-33-5) is a carboximidamide derivative with a pyridin-3-ylmethoxy substituent at the 3-position of the benzene ring. Its trihydrochloride form enhances solubility, making it a valuable intermediate in medicinal chemistry research .

Properties

IUPAC Name |

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-13(16-17)11-4-1-5-12(7-11)18-9-10-3-2-6-15-8-10/h1-8,17H,9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURLUQNEUQVVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide with its analogs:

Key Structural and Functional Insights :

The trihydrochloride salt likely improves aqueous solubility, critical for in vitro assays . Piperidin-1-ylmethyl: A lipophilic, aliphatic amine substituent that may enhance blood-brain barrier penetration compared to polar groups .

The pyridin-3-ylmethoxy derivative’s trihydrochloride form (~323.65 g/mol) contrasts with the free-base morpholine (235.28 g/mol) and piperidine (233.31 g/mol) analogs, suggesting divergent formulation strategies.

Synthesis and Availability: The piperidine and morpholine derivatives are frequently listed as out of stock, indicating high demand or synthetic challenges .

Research and Application Notes

- Pharmacological Potential: While direct activity data are lacking, the hydroxamic acid-like structure (N'-hydroxycarboximidamide) is a known pharmacophore in histone deacetylase (HDAC) inhibitors and metalloenzyme inhibitors.

- Safety Profiles: The piperidine derivative includes precautionary statements (e.g., P101: "If medical advice is needed..."), suggesting moderate toxicity risks . No hazard data are available for the pyridin-3-ylmethoxy analog.

- Comparative Stability: The trifluoromethyl analog crystallizes in a monoclinic system (P21/c space group), hinting at robust solid-state stability .

Biological Activity

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a compound that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring linked to a methoxy group attached to a benzene carboximidamide . Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets suggests its potential therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties have been evaluated through various assays, demonstrating its effectiveness against different cancer cell lines. Notably, the compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells.

The biological effects of this compound are primarily mediated through its interaction with specific enzymes or receptors. These interactions can modulate signaling pathways involved in cell growth and survival.

Target Enzymes

Research indicates potential interactions with key enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In silico studies suggest that the compound could bind effectively to the active sites of these enzymes, inhibiting their activity and leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Anticancer Efficacy :

- Mechanistic Insights :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC Value | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | Not specified | Cell wall synthesis inhibition |

| Anticancer | T-47D | 0.43 μM | Apoptosis induction |

| Anticancer | MDA-MB-231 | 0.99 μM | CDK inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.